3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17762131
InChI: InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-12(3)7(8)2/h5-6,9,13H,4,10H2,1-3H3
SMILES:
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol

3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol

CAS No.:

Cat. No.: VC17762131

Molecular Formula: C9H17N3O

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol -

Specification

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
IUPAC Name 3-amino-1-(1,5-dimethylpyrazol-4-yl)-2-methylpropan-1-ol
Standard InChI InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-12(3)7(8)2/h5-6,9,13H,4,10H2,1-3H3
Standard InChI Key GNLNUBNXWDLLOF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)C(C(C)CN)O

Introduction

3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is a chemical compound with a molecular formula of C₉H₁₇N₃O and a molecular weight of approximately 183.25 g/mol . This compound features a pyrazole ring substituted with amino and alkyl groups, contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol can be achieved through several methods, which may vary based on the desired yield and purity of the final product. Common synthetic routes involve the reaction of appropriate starting materials, such as pyrazole derivatives, with other functional groups to form the desired compound.

Potential Applications

This compound has potential applications in various fields, including pharmaceuticals and biological research. Interaction studies involving 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol may focus on its binding affinity to biological targets, which is crucial for understanding its pharmacodynamics and therapeutic potential.

Related Compounds

Several compounds share structural similarities with 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol. These include:

Compound NameMolecular FormulaKey Features
1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-olC₉H₁₇N₃ODifferent alkyl substitution pattern
5-Amino-1,3-dimethylpyrazoleC₅H₉N₃Lacks alcohol functional group
3-(3,5-dimethylpyrazolyl)-2-methylpropanalC₈H₁₂N₂OFeatures an aldehyde instead of an alcohol group

These compounds highlight the diversity within pyrazole derivatives in terms of biological activity and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator